6-(Aminomethyl)-1H-indazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of indazole derivatives often involves strategies that allow for the introduction of various substituents, providing the flexibility to generate a wide range of compounds. One approach to synthesizing indazole derivatives involves the condensation of phenylcarbamoyl compounds with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2020). Another method includes the reaction of vinyl azines with amines, followed by copper-catalyzed cyclization, demonstrating the efficiency and environmental friendliness of this synthesis pathway (Kylmaelae et al., 2010).
Molecular Structure Analysis
Indazole derivatives, including 6-(Aminomethyl)-1H-indazol-3-amine, are known for their distinct molecular structures that contribute to their reactivity and potential biological activities. The structural elucidation often employs spectroscopic methods and, in some cases, crystallographic analysis to determine precise molecular geometries. For instance, studies involving related indazole compounds have detailed their crystal structure and molecular conformations, which are stabilized by various non-covalent interactions, such as hydrogen bonding and π-π stacking interactions (Hwang et al., 2006).
Chemical Reactions and Properties
Indazole derivatives can undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic aromatic substitution, which is a common method for introducing amino groups into the indazole ring. The reactivity of indazole derivatives towards different reagents highlights their potential for further functionalization and the synthesis of complex molecules (Shoji et al., 2019).
Physical Properties Analysis
The physical properties of indazole derivatives like 6-(Aminomethyl)-1H-indazol-3-amine are influenced by their molecular structure. These properties include solubility, melting points, and crystalline forms, which are essential for determining the conditions for their use in various applications. Studies on related compounds provide insights into how structural differences impact these physical properties (Murugavel et al., 2014).
Chemical Properties Analysis
The chemical properties of 6-(Aminomethyl)-1H-indazol-3-amine and its derivatives are crucial for their reactivity and potential applications. These properties include acidity/basicity, nucleophilicity, and electrophilicity, which are determined by the presence of functional groups and the overall molecular structure. The ability to undergo specific reactions, such as cyclization, substitution, and coupling reactions, underscores the utility of these compounds in synthetic chemistry (Yang et al., 2019).
Scientific Research Applications
Field
The specific scientific field is Medicinal Chemistry .
Summary of the Application
“6-(Aminomethyl)-1H-indazol-3-amine” is used in the synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study . This study is significant because DPP-4 inhibitors have been conceived as a favorable class of agents for the treatment of type 2 diabetes due to their minimal side effects .
Methods of Application
The structure of Sitagliptin, the first medicine approved for the DPP-4 inhibitor, was modified by substituting the tetrahydrotriazolopyridine motif present in Sitagliptin with a series of new fused pyrazolopyrimidine bicyclic fragment . Two series of fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl) pyrazolopyrimidine derivatives containing β-amino ester or amide as linkers were successfully designed for the new DPP-4 inhibitors .
Results or Outcomes
Most of the fused 6-methylpyrazolopyrimidines were evaluated against DPP-4 inhibition and selectivity capacity . β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine possesses significant DPP-4 inhibition (IC 50 ≤ 59.8 nM) and presents similar with Sitagliptin (IC 50 = 28 nM) . Particularly, they had satisfactory selectivity over DPP-8 and DPP-9 .
Application as Aliphatic Building Blocks
Field
The specific scientific field is Organic & Biomolecular Chemistry .
Summary of the Application
“6-(Aminomethyl)-1H-indazol-3-amine” can be used as aliphatic building blocks . This application is significant because it allows for the activation and transformation of bonds to C(sp3) carbons at a level of versatility matching their C(sp2) counterparts .
Results or Outcomes
The use of primary alkyl amines as aliphatic building blocks has opened up new possibilities in the field of organic synthesis . This has led to the development of new synthetic methods and tools .
Application in Synthesis of Aminomethylenephosphonic Acids
Field
The specific scientific field is Chemistry .
Summary of the Application
“6-(Aminomethyl)-1H-indazol-3-amine” can be used in the synthesis of aminomethylenephosphonic acids . These compounds are broadly defined as analogues of amino acids in which the carboxyl group is replaced by a phosphonic acid .
Methods of Application
The synthesis methods of aminomethylphosphonic acids involve the use of “6-(Aminomethyl)-1H-indazol-3-amine” as a key component . The N-C-P molecular fragment in these compounds is what defines them as analogues of amino acids .
Results or Outcomes
The synthesis of aminomethylenephosphonic acids has led to their wide range of applications, from agrochemistry to medicinal chemistry . They have also been used in the separation of metals and rare earth by solvent extraction .
Application in Antibacterial and Antibiofilm Agents
Field
The specific scientific field is Chemical Science .
Summary of the Application
“6-(Aminomethyl)-1H-indazol-3-amine” can be used in the development of advanced antibacterial and antibiofilm agents . This application is significant because it leads to enhanced therapeutic efficacy and a wider range of functions .
Methods of Application
The development of these agents involves the combination of biomolecules such as proteins or cells with exogenous moieties . One prominent example that is rising as a promising therapeutic modality in oncology is antibody–drug-conjugate (ADC) .
Results or Outcomes
The use of “6-(Aminomethyl)-1H-indazol-3-amine” in the development of antibacterial and antibiofilm agents has opened up new possibilities in the field of oncology . This has led to the development of new therapeutic modalities .
Application in Bioconjugation
Field
The specific scientific field is Chemical Science .
Summary of the Application
“6-(Aminomethyl)-1H-indazol-3-amine” can be used in bioconjugation . This application is significant because it combines biomolecules such as proteins or cells with exogenous moieties, leading to enhanced therapeutic efficacy and a wider range of functions .
Methods of Application
The process of bioconjugation involves the combination of biomolecules with exogenous moieties . This process is used to enhance the therapeutic efficacy of these biomolecules .
Results or Outcomes
The use of “6-(Aminomethyl)-1H-indazol-3-amine” in bioconjugation has led to the development of new therapeutic modalities . This has opened up new possibilities in the field of medicine .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures, as well as appropriate disposal methods.
Future Directions
This involves identifying areas where further research is needed. It could include potential applications of the compound, unanswered questions about its properties or behavior, and new methods for its synthesis or analysis.
Please note that the availability of this information depends on the extent of previous research on the compound. For less-studied compounds, some of this information may not be available. For a specific compound, it’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
6-(aminomethyl)-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,4,9H2,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCSMKWWSLUJBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-1H-indazol-3-amine |
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